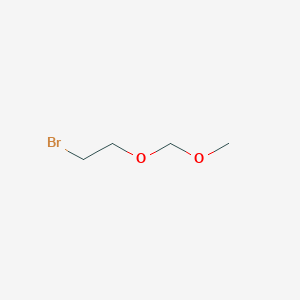

1-Bromo-2-(methoxymethoxy)ethane

Vue d'ensemble

Description

Méthodes De Préparation

1-Bromo-2-(methoxymethoxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoethanol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Bromo-2-(methoxymethoxy)ethane undergoes various chemical reactions, including:

Nucleophilic substitution reactions: This compound can react with nucleophiles such as amines, thiols, and alkoxides to form substituted products.

Oxidation reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Reduction reactions: Reduction of this compound can lead to the formation of 2-(methoxymethoxy)ethanol.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 183.05 g/mol

- Physical State : Clear, colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; not miscible in water

- Boiling Point : Approximately 156°C

Scientific Research Applications

1-Bromo-2-(methoxymethoxy)ethane has a variety of applications in scientific research, which can be categorized as follows:

Organic Synthesis

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecular architectures through substitution reactions .

Pharmaceutical Development

- Drug Synthesis : The compound is utilized in creating pharmaceutical intermediates that may exhibit therapeutic effects. Its ability to interact with biological systems makes it a candidate for drug development .

Material Science

- Pigment Synthesis : It is involved in synthesizing stable pigments used in two-photon excited fluorescence microscopy, which is crucial for advanced imaging techniques in biological research .

Analytical Chemistry

- HPLC Applications : The compound can be analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and separation of impurities, which is essential for quality control in chemical manufacturing .

Case Study 1: Synthesis of Pigments

A study demonstrated the successful synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole derivatives using this compound as a precursor. These derivatives were found to be stable and efficient for use in two-photon excited fluorescence microscopy, showcasing the compound's utility in advanced imaging techniques.

Case Study 2: HPLC Method Development

Research involving the separation of this compound on Newcrom R1 HPLC columns highlighted its effectiveness in isolating impurities from complex mixtures. The method demonstrated scalability and compatibility with mass spectrometry applications, making it valuable for pharmacokinetic studies .

Mécanisme D'action

The mechanism of action of 1-Bromo-2-(methoxymethoxy)ethane involves its reactivity as an alkylating agent. The bromine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis for introducing the 2-(methoxymethoxy)ethyl group into target molecules .

Comparaison Avec Des Composés Similaires

1-Bromo-2-(methoxymethoxy)ethane can be compared with similar compounds such as:

1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with an additional ethylene glycol unit.

2-Bromoethyl methyl ether: This compound is structurally similar but lacks the methoxymethyl group.

This compound is unique due to its specific structure, which imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.

Activité Biologique

1-Bromo-2-(methoxymethoxy)ethane, also known as 2-Bromoethyl methoxymethyl ether, is a synthetic organic compound with the chemical formula BrCH₂CH₂OCH₂OCH₃. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is classified as a combustible liquid with a boiling point of approximately 116-117 °C and a density of 1.448 g/mL at 25 °C . Its structure includes a bromine atom attached to a two-carbon ethyl chain, which is further connected to a methoxymethoxy group. This unique structure contributes to its reactivity as an alkylating agent.

The biological activity of this compound primarily arises from its ability to act as an alkylating agent . This means it can react with nucleophiles in biological systems, such as amino acids and nucleic acids, leading to modifications that can alter cellular functions. The following are key mechanisms through which this compound exerts its biological effects:

- Nucleophilic Substitution Reactions : The compound can react with various nucleophiles, including amines and thiols, forming substituted products that may have altered biological properties.

- Alkylation of DNA : Similar to other bromoalkanes, it may interact with DNA, potentially leading to mutagenic effects or influencing gene expression.

- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of more complex molecules that exhibit significant biological activities.

Biological Activity and Applications

This compound has been utilized in various research contexts:

- Pharmaceutical Development : It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been involved in the synthesis of pyrrolo[3,4-c]pyrrole derivatives, which have shown potential in drug development.

- Agrochemical Synthesis : The compound plays a role in the production of pesticides and herbicides, contributing to agricultural chemistry by enhancing crop protection strategies.

- Material Science : In recent studies, it has been used to stabilize nanoparticles for catalytic applications, demonstrating its versatility beyond traditional organic synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Applications |

|---|---|---|

| 1-Bromo-2-(2-methoxyethoxy)ethane | BrCH₂CH₂OCH₂OCH₂OCH₃ | Similar applications in pharmaceuticals |

| 2-Bromoethyl methyl ether | BrCH₂CH₂OCH₃ | Used in organic synthesis |

| 1-(2-Bromoethoxy)-2-methoxyethane | BrCH₂CH₂O(CH₃)O(CH₂) | Explored for similar reactivity |

Propriétés

IUPAC Name |

1-bromo-2-(methoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKGXDSPQAOGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391526 | |

| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112496-94-3 | |

| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.